Arnoamine B

Description

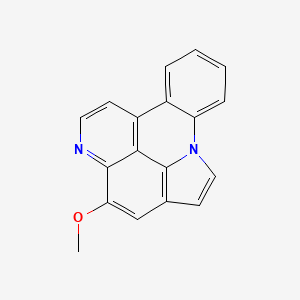

Arnoamine B is a pentacyclic pyridoacridine alkaloid first isolated from marine ascidians of the genus Cystodytes . Its core structure comprises a pyrrolo[3,2,1-de]pyrido[4,3,2-mn]acridine framework fused with a pyrrole ring, distinguishing it from simpler pyridoacridine derivatives . This compound exhibits selective cytotoxicity against human cancer cell lines, with GI₅₀ values of 5.0 μg/mL (MCF-7 breast cancer), 2.0 μg/mL (A-549 lung cancer), and 3.0 μg/mL (HT-29 colon cancer) . Its synthesis involves Pd-catalyzed cross-coupling, Fischer indole cyclization, and radical-mediated intramolecular cyclization, achieving yields up to 81% in key steps .

Properties

Molecular Formula |

C18H12N2O |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

13-methoxy-8,15-diazapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,9,11(19),12,14,16-nonaene |

InChI |

InChI=1S/C18H12N2O/c1-21-15-10-11-7-9-20-14-5-3-2-4-12(14)13-6-8-19-17(15)16(13)18(11)20/h2-10H,1H3 |

InChI Key |

YXPUKIVVULSJNK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C3C4=C(C=CN=C14)C5=CC=CC=C5N3C=C2 |

Synonyms |

arnoamine B arnoamine-B |

Origin of Product |

United States |

Comparison with Similar Compounds

Cytotoxic Activity

Comparative cytotoxicity data (Table 1):

Key Findings :

- Arnoamine A exhibits superior potency against MCF-7 compared to this compound, likely due to the absence of a methoxy group enhancing membrane permeability .

- Ascididemin’s planar structure contributes to its strong DNA intercalation and topoisomerase II inhibition, explaining its nanomolar IC₅₀ .

- This compound’s moderate cytotoxicity may stem from steric hindrance from its pyrrole ring, limiting target binding .

Antimicrobial Activity

- This compound: Inhibits C. neoformans (MIC = 8.0 μg/mL) but is inactive against bacteria .

- Compound 14 (demethylated analog): Exhibits enhanced activity (MIC = 4.0 μg/mL against C. neoformans), suggesting hydroxyl groups improve antifungal efficacy .

Q & A

Q. What are the key considerations in designing a synthesis protocol for Arnoamine B?

A robust synthesis protocol must prioritize reproducibility, yield optimization, and impurity control. Researchers should:

- Define the independent variables (e.g., reaction temperature, catalysts) and dependent variables (e.g., purity, yield) .

- Validate each step using techniques like NMR or HPLC to confirm intermediate structures .

- Include negative controls (e.g., omitting catalysts) to isolate critical reaction parameters .

Q. How should analytical methods be validated to assess this compound purity?

Analytical validation must adhere to sensitivity and specificity standards:

- Use reference standards for this compound and potential impurities (e.g., nitrosamine analogs) to calibrate detection limits .

- Apply LC-MS/MS for trace impurity quantification, ensuring sensitivity aligns with acceptable intake thresholds (e.g., ≤10 ng/g) .

- Document method robustness through inter-day precision tests and spike-recovery experiments .

Q. What experimental design principles apply to in vitro testing of this compound’s bioactivity?

- Hypothesis-driven design : Frame questions around specific mechanisms (e.g., "Does this compound inhibit Enzyme X via competitive binding?").

- Dose-response curves : Test a minimum of five concentrations to establish IC₅₀ values .

- Replicates : Include triplicate measurements to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data?

Contradictions (e.g., conflicting IC₅₀ values across studies) require:

- Root-cause analysis : Compare experimental conditions (e.g., buffer pH, cell lines) .

- Meta-analysis : Pool data from peer-reviewed studies to identify outliers or methodological biases .

- Replication studies : Use standardized protocols to isolate variables causing discrepancies .

Q. What computational strategies improve the prediction of this compound’s metabolic stability?

- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots .

- QSAR modeling : Train models using datasets of structurally similar compounds to correlate substituent effects with metabolic half-lives .

- Validation : Cross-check predictions with in vitro microsomal assays .

Q. How can structural analogs of this compound be systematically evaluated for structure-activity relationships (SAR)?

- Scaffold diversification : Introduce functional groups (e.g., halogens, methyl groups) at key positions (e.g., C-3, C-7) .

- High-throughput screening : Test analogs against target proteins using SPR or fluorescence polarization assays .

- Data clustering : Group analogs by potency and physicochemical properties to identify trends (e.g., logP vs. bioavailability) .

Q. What methodologies address low yields in this compound’s enantioselective synthesis?

- Chiral catalyst optimization : Screen ligands (e.g., BINAP derivatives) to enhance enantiomeric excess (ee) .

- Reaction engineering : Use flow chemistry to improve mixing and reduce side reactions .

- Post-synthesis purification : Apply chiral chromatography or crystallization to isolate the desired enantiomer .

Data Interpretation and Reporting

Q. How should researchers handle conflicting data in this compound’s toxicity profiles?

- Toxicogenomic analysis : Compare transcriptomic responses across models (e.g., zebrafish vs. murine hepatocytes) to identify species-specific effects .

- Dose-time dependency : Assess whether toxicity correlates with exposure duration or cumulative dosing .

- Mechanistic studies : Use CRISPR knockouts to confirm target-specific toxicity .

Q. What frameworks ensure rigorous peer review of this compound research?

- Transparency : Share raw data (e.g., chromatograms, spectral files) in supplementary materials .

- Reproducibility checklists : Adopt templates specifying experimental conditions (e.g., solvent purity, equipment calibration) .

- Contradiction disclosure : Explicitly discuss limitations and unresolved conflicts in the discussion section .

Ethical and Methodological Standards

Q. How can researchers mitigate bias in this compound’s preclinical studies?

- Blinded analysis : Assign compound labeling (e.g., "Compound A/B") to prevent observer bias .

- Pre-registration : Publish study protocols on platforms like Open Science Framework before data collection .

- Negative result reporting : Include all outcomes, even non-significant data, to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.